molecular formula C17H12N2 B14062270 Acridine, 9-(1H-pyrrol-1-yl)- CAS No. 60795-35-9

Acridine, 9-(1H-pyrrol-1-yl)-

Cat. No.: B14062270
CAS No.: 60795-35-9
M. Wt: 244.29 g/mol
InChI Key: PZFMGSWNUMNYSG-UHFFFAOYSA-N
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Description

Acridine, 9-(1H-pyrrol-1-yl)- is a heterocyclic compound that combines the acridine and pyrrole moieties. Acridine derivatives have been extensively studied due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties . The incorporation of a pyrrole ring into the acridine structure can potentially enhance these properties, making it a compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridine, 9-(1H-pyrrol-1-yl)- typically involves the reaction of acridine derivatives with pyrrole under specific conditions. One common method includes the Ullmann reaction, where N-phenylanthranilic acid is reacted with a copper catalyst to form the acridine core .

Industrial Production Methods

Industrial production methods for acridine, 9-(1H-pyrrol-1-yl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Acridine, 9-(1H-pyrrol-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridine N-oxides, while reduction can yield dihydroacridine derivatives .

Scientific Research Applications

Acridine, 9-(1H-pyrrol-1-yl)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye.

    Proflavine: Another acridine derivative with antibacterial properties.

    Amsacrine: An acridine-based anticancer drug.

Uniqueness

Acridine, 9-(1H-pyrrol-1-yl)- is unique due to the presence of the pyrrole ring, which can enhance its biological activity and specificity. This structural modification can potentially improve its efficacy as an anticancer and antibacterial agent compared to other acridine derivatives .

Properties

CAS No.

60795-35-9

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

9-pyrrol-1-ylacridine

InChI

InChI=1S/C17H12N2/c1-3-9-15-13(7-1)17(19-11-5-6-12-19)14-8-2-4-10-16(14)18-15/h1-12H

InChI Key

PZFMGSWNUMNYSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C=CC=C4

Origin of Product

United States

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